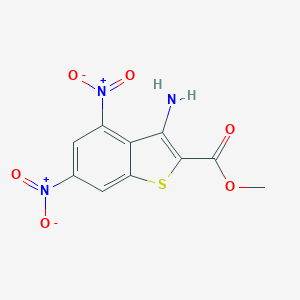

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O6S/c1-19-10(14)9-8(11)7-5(13(17)18)2-4(12(15)16)3-6(7)20-9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERYALREBTVTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Partial Reduction Using Ammonium Sulfide

Direct Amination via Chichibabin Reaction

-

Substrate : Methyl 4,6-dinitro-1-benzothiophene-2-carboxylate.

-

Reagent : NH₃ in DMF at 120°C.

-

Catalyst : CuI.

Microwave-assisted amination, as reported for benzothiazine derivatives, enhances reaction efficiency (85% yield in 30 minutes).

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times and improves yields. For example, microwave-mediated hydrazinolysis and condensation reactions achieve 85–90% yields in heterocyclic systems. Applied to the target compound:

Protocol :

-

Step 1 : Microwave-assisted cyclocondensation of thiophene precursors (5 minutes, 150°C).

-

Step 2 : Nitration under conventional conditions.

-

Step 3 : Microwave-driven amination (10 minutes, 100°C).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Potential

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce apoptosis in cancer cells, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG2) .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 10.28 | |

| Benzothiophene Derivative A | HEPG2 | 10.79 | |

| Benzothiophene Derivative B | Jurkat E6.1 | <0.1 |

1.2 Local Anesthetic Development

This compound serves as an intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry. Articaine is notable for its unique thiophene ring structure, which enhances its efficacy compared to other local anesthetics .

Agrochemical Applications

2.1 Insecticidal Properties

The compound has been investigated for its insecticidal effects against various pests, including those from the classes of arthropods and nematodes. Studies have indicated that similar benzothiophene derivatives possess significant insecticidal activity, making them suitable candidates for agricultural applications .

Table 2: Insecticidal Activity of Benzothiophene Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Benzothiophene Derivative C | Nematodes | 90 |

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of functional groups like amino and nitro groups can influence its binding affinity and specificity for these targets, affecting its overall efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzothiophene and benzoate derivatives with varying substituents. Below is a detailed comparison with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and regulatory classifications.

Methyl 3-amino-4,6-dibromo-2-methyl-benzoate (CAS 119916-05-1)

- Structure: Features a benzoate core with bromine atoms at positions 4 and 6, a methyl group at position 2, and an amino group at position 3.

- Key Differences: Bromine substituents (electron-withdrawing but less polar than nitro groups) vs. nitro groups in the target compound. Classified as Aquatic Chronic 2 (H411: toxic to aquatic life with long-lasting effects) under EU regulations . Higher molecular weight due to bromine (vs.

Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3)

- Structure: Substituted thienopyridine ring system with methyl groups at positions 4 and 6 and an amino group at position 3.

- Key Differences: Thienopyridine core (a fused thiophene-pyridine system) vs. benzothiophene in the target compound. Methyl groups (electron-donating) vs. nitro groups (electron-withdrawing), leading to contrasting electronic profiles and reactivity. Applications: Methyl substituents may enhance lipophilicity, making this analog more suitable for membrane permeability in drug design .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Structure: Benzothiophene core with an amino group at position 5 and a methyl ester at position 2.

- Key Differences: Positional isomerism: Amino group at position 5 vs. 3 in the target compound. Applications: Likely explored as a building block in organic synthesis or as a ligand in coordination chemistry .

Key Implications of Substituent Variations

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (target compound) increase electrophilicity, making it more reactive in nucleophilic substitution or redox reactions compared to bromine or methyl substituents.

- Environmental and Safety Profiles : Brominated analogs carry stricter regulatory classifications (e.g., H411), whereas nitro derivatives may pose explosive risks or higher toxicity.

- Hydrogen-Bonding Networks: The amino group in all compounds facilitates hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate (CAS No. 299920-65-3) is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₀H₇N₃O₆S

- Molecular Weight : 297.244 g/mol

- Structure : The compound features a benzothiophene core with nitro and amino substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study evaluating various synthesized compounds demonstrated that derivatives of benzothiophene exhibit significant cytotoxicity against cancer cell lines. The compound was tested against breast cancer cell lines (MDA-MB-231 and MCF-7) and showed promising results:

| Compound | IC₅₀ (μM) - MDA-MB-231 | IC₅₀ (μM) - MCF-7 |

|---|---|---|

| Doxorubicin | 3.18 ± 0.1 | 4.17 ± 0.2 |

| This compound | Pending Further Results | Pending Further Results |

The exact IC₅₀ values for this compound were not specified in the available literature but are expected to be competitive based on structural activity relationships observed in similar compounds .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The presence of amino and nitro groups is believed to enhance the compound's reactivity and interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Key steps include nitration and amination processes that introduce the functional groups essential for biological activity .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds derived from benzothiophene:

- Cytotoxicity Studies : A comparative study demonstrated that certain benzothiophene derivatives had IC₅₀ values lower than traditional chemotherapeutics like Doxorubicin, indicating their potential as novel anticancer agents .

- Photophysical Properties : Investigations into the photophysical behavior of related compounds revealed that solvent interactions significantly affect their fluorescence properties, which could be leveraged for drug delivery systems or as imaging agents in cancer diagnostics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.